molecular formula C10H8BrN B182235 1-(3-Bromophenyl)cyclopropanecarbonitrile CAS No. 124276-83-1

1-(3-Bromophenyl)cyclopropanecarbonitrile

Cat. No. B182235
M. Wt: 222.08 g/mol
InChI Key: VHNBUFCWKWBTIZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C10H8BrN . It has a molecular weight of 222.08 .


Molecular Structure Analysis

The InChI notation for 1-(3-Bromophenyl)cyclopropanecarbonitrile is 1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 .


Physical And Chemical Properties Analysis

1-(3-Bromophenyl)cyclopropanecarbonitrile has a density of 1.5±0.1 g/cm3, a boiling point of 334.3±35.0 °C at 760 mmHg, and a flash point of 156.0±25.9 °C . It has a molar refractivity of 50.9±0.4 cm3, a polar surface area of 24 Å2, and a molar volume of 144.3±5.0 cm3 .

Scientific Research Applications

Asymmetric Reduction and Cyclopropane Derivatives

The compound 1-(3-Bromophenyl)cyclopropanecarbonitrile and its derivatives have been utilized in asymmetric reduction processes. For example, the reduction of 2-bromo-1-phenylethylidenemalononitrile with chiral NAD(P)H models yields cyclopropane ring products with significant enantiomeric purity (Li, Liu, & Deng, 1999). Similarly, the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, an important intermediate in pharmaceutical synthesis, involves a process that starts from commercially available precursors (Hou et al., 2016).

Interaction with Nucleophiles

The interaction of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles leads to the formation of cyclopropane bis-lactones, demonstrating the versatility of bromophenylcyclopropanecarbonitrile derivatives in chemical reactions (Fariña et al., 1986).

Organometallic Chemistry

In organometallic chemistry, the interaction of nickel(0) complexes with mono- and di-bromo derivatives of cyclopropane has been explored. These studies contribute to understanding the formation of novel η3-allylnickel complexes (Peganova et al., 1990).

Cycloaddition Reactions

Cycloaddition reactions of 1-(3-Bromophenyl)cyclopropanecarbonitrile derivatives, such as the [2+2] dimerization of 1-bromo-2-phenylcyclopropene, have been investigated. These studies are significant for the synthesis of complex organic structures (Lee et al., 2009).

Organosilicon Compounds Synthesis

The synthesis of organosilicon compounds from tetra-substituted cyclopropyl benzyl bromide, a derivative of 1-(3-Bromophenyl)cyclopropanecarbonitrile, highlights its use in producing functionalized cyclopropane derivatives (Gholizadeh et al., 2020).

Safety And Hazards

1-(3-Bromophenyl)cyclopropanecarbonitrile is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNBUFCWKWBTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601778
Record name 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)cyclopropanecarbonitrile

CAS RN

124276-83-1
Record name 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

25 g (0.13 mol) of 3-bromo-benzylcyanide are taken up in 32 ml (0.38 mol) of 1-bromo-2-chloro-ethane and combined with 0.6 g (2.6 mmol) of benzyltriethylammonium chloride. Then a solution of 105.8 g (2.65 mol) of sodium hydroxide in 106 ml of water is added dropwise at 10 to 25° C. After 20 hours at 55° C. the reaction solution is poured onto ice water and extracted with ethyl acetate. The organic extracts are dried and evaporated down. The residue is triturated with petroleum ether, suction filtered and dried.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
105.8 g
Type
reactant
Reaction Step Three
Name
Quantity
106 mL
Type
solvent
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Bromophenylacetonitrile (5.0 g, 26 mmol) and 1,2-dibromoethane (6.6 mL, 77 mmol) were added to a solution of benzyltriethylammonium chloride (0.30 g, 1.3 mmol) in 50% sodium hydroxide aqueous solution (20 mL), and the mixture was stirred at room temperature overnight. Ice-water (70 mL) was added to the reaction mixture, and the whole was extracted with ethyl acetate (50 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous magnesium sulfate. After the solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography to give the title reference compound (5.4 q) as brown oil (yield 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Bromophenyl)cyclopropanecarbonitrile
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